![molecular formula C21H21B3O6 B3043098 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane CAS No. 7294-51-1](/img/structure/B3043098.png)
2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane
Overview
Description
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate is a compound that can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . This method can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Synthesis Analysis
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles .Chemical Reactions Analysis
This compound can be used to catalyze the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers via photo-induced electron transfer . It can also catalyze photoinduced electron transfer (PET) to initiate radical-cation Diels-Alder reactions .Scientific Research Applications
Polymer Synthesis
2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane is utilized in the synthesis of polymers. For example, Poly(2-oxy-6-naphthoyl) (PON) can be obtained by direct polymerization of 2-hydroxy-6-naphthoic acid in the presence of boronic anhydrides like 2,4,6-tris(3,4,5-trifluorophenyl)-1,3,5,2,4,6-trioxatriborinane and its derivatives. This process influences the morphology and molecular weight of the PON precipitates, which are significant for various applications in material science (Kihara, Yamazaki, & Kimura, 2011).
Synthesis and Structural Studies
The compound and its derivatives are used in synthesizing and studying the structure of various organic compounds. For instance, the synthesis of Tris(2,6-diisopropyl-4-methoxyphenyl)phosphine explores the effect of methoxy groups on the properties of crowded triarylphosphines, which is valuable in understanding molecular behavior and interactions (Sasaki, Sasaki, & Yoshifuji, 2008).
Stability and Reaction Studies
Research on compounds like tris(6-methoxy-1-azulenyl)methyl cation and its analogs, which involve methoxyphenyl groups, helps in understanding the stability and reactivity of certain carbocations. These studies are critical in organic chemistry for designing stable molecules for various applications (Ito, Kikuchi, Morita, & Asao, 1999).
Organic Reaction Mechanisms
In organic chemistry, understanding the mechanisms of reactions involving this compound is vital. For instance, studying the reaction of tris(4-methoxyphenyl)methyl chloride with sodium methoxide provides insights into the mechanisms of substitution reactions and the behavior of electron transfer pathways (Huszthy, Lempert, Simig, & Vékey, 1982).
Mechanism of Action
Target of Action
It’s known to be used as a catalyst in photo-induced electron transfer reactions .
Mode of Action
The compound acts as a photoredox catalyst, facilitating photo-induced electron transfer reactions . It’s involved in the stereoselective synthesis of C2-symmetric cyclobutane alkene dimers . The compound absorbs light and gets excited to a higher energy state. It then transfers an electron to the substrate, initiating a cascade of reactions .
Biochemical Pathways
The compound is involved in the photo-induced electron transfer (PET) pathway . This pathway is crucial for initiating radical-cation Diels-Alder reactions . The downstream effects include the formation of C2-symmetric cyclobutane alkene dimers .
Pharmacokinetics
It’s known that the compound has low gi absorption and is a p-gp substrate . It’s also an inhibitor of several cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP3A4 . These properties could impact the compound’s bioavailability.
Result of Action
The action of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane results in the formation of C2-symmetric cyclobutane alkene dimers . These dimers can be employed for the total synthesis of lignans such as magnosalin, endiandrin A, and pellucidin A .
Action Environment
The efficacy and stability of 2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane can be influenced by environmental factors such as light and temperature, given its role as a photoredox catalyst . The compound’s action requires light, and its efficiency might be affected by the intensity and wavelength of the light source .
properties
IUPAC Name |
2,4,6-tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21B3O6/c1-25-19-10-4-16(5-11-19)22-28-23(17-6-12-20(26-2)13-7-17)30-24(29-22)18-8-14-21(27-3)15-9-18/h4-15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKUBUQVFDXGDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21B3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.